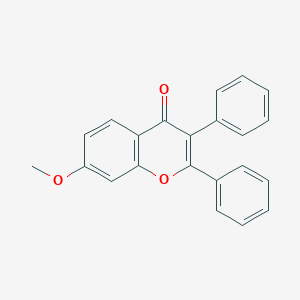

7-Methoxy-2,3-diphenyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

18720-69-9 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

7-methoxy-2,3-diphenylchromen-4-one |

InChI |

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(16-10-6-3-7-11-16)20(21(18)23)15-8-4-2-5-9-15/h2-14H,1H3 |

InChI Key |

CMRMYHCOFLROJI-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 2,3 Diphenyl 4h Chromen 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

For 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. This includes resonances for the methoxy (B1213986) group protons, as well as the protons on the chromone (B188151) backbone and the two phenyl rings. The chemical shift, multiplicity (e.g., singlet, doublet, multiplet), and coupling constants of these signals would allow for the definitive assignment of each proton to its position in the molecule.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the structure. This would include the carbonyl carbon (C4), the olefinic carbons of the pyran ring (C2 and C3), the carbons of the fused benzene (B151609) ring, the two phenyl substituents, and the methoxy carbon.

While the synthesis and existence of this compound are noted in chemical literature and databases, specific, publicly available, and detailed experimental ¹H and ¹³C NMR data sets for this compound could not be located in the searched scientific literature. Therefore, a data table of experimental chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₂₂H₁₆O₃. Based on this formula, the compound has a monoisotopic mass of approximately 328.11 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce the connectivity of its constituent parts. However, detailed experimental mass spectra showing the fragmentation pattern for this compound are not available in the reviewed literature.

Table 1: Molecular Weight Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₆O₃ |

| Average Molecular Weight | 328.37 g/mol |

| Monoisotopic Mass | 328.109944 g/mol |

Note: The data in this table is calculated based on the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum would be expected to show several key absorption bands characteristic of its structure. These would include:

A strong absorption band for the C=O (carbonyl) group of the γ-pyrone ring, typically appearing in the range of 1600-1650 cm⁻¹.

Absorptions corresponding to C=C stretching vibrations from the aromatic rings and the pyrone ring.

Bands associated with the C-O-C (ether) stretching vibrations from the methoxy group and the pyran ring system.

Absorptions related to aromatic C-H stretching and bending.

Despite the utility of this technique, a specific, published experimental IR spectrum with assigned absorption frequencies for this compound was not found in the available scientific databases.

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

X-ray crystallography is the preeminent method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated, providing definitive information on bond lengths, bond angles, and stereochemistry.

The crystal structure of a compound with the formula C₂₂H₁₆O₃, corresponding to this compound, has been determined. rsc.org The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/n. rsc.org The detailed crystallographic data provides unambiguous proof of the compound's structure and its packing arrangement in the solid state. rsc.org

Table 2: Crystallographic Data for this compound rsc.org

| Parameter | Value |

| Formula | C₂₂H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1695(4) |

| b (Å) | 11.3093(6) |

| c (Å) | 16.4310(9) |

| β (°) | 92.784(5) |

| Volume (ų) | 1515.39(14) |

| Temperature (K) | 100.00(10) |

Source: Data from a palladium-catalyzed annulation study. rsc.org

Computational Chemistry and Molecular Modeling Studies of 7 Methoxy 2,3 Diphenyl 4h Chromen 4 One

Theoretical Insights into Molecular Geometry, Electronic Structure, and Reactivity

Theoretical studies, often employing methods like Density Functional Theory (DFT), offer a detailed understanding of a molecule's three-dimensional structure and electron distribution, which are fundamental to its physical and chemical properties.

The electronic structure dictates the molecule's reactivity. The methoxy (B1213986) group at position 7 acts as an electron-donating group, influencing the electron density across the chromone (B188151) ring. The carbonyl group (C=O) at position 4 is a key site for hydrogen bonding, acting as a hydrogen bond acceptor. nih.gov Computational analyses, such as mapping the Molecular Electrostatic Potential (MEP), can identify the electron-rich (negative potential) and electron-deficient (positive potential) regions of the molecule. The oxygen atoms of the carbonyl and methoxy groups are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bonding. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design, helping to predict the binding affinity and interaction patterns of potential drug candidates. Chromone derivatives have been subjected to extensive docking studies against various pharmacological targets due to their broad spectrum of biological activities, including anti-inflammatory and anticancer effects. researchgate.netglobalresearchonline.net

Docking studies of chromone analogs have identified key interactions within the active sites of several important enzymes and receptors. For instance, in studies targeting cyclooxygenase-2 (COX-2), a key enzyme in inflammation, derivatives of 2-phenyl-4H-chromen-4-one were shown to fit into the enzyme's active site. researchgate.net The binding pocket of COX-2 includes a secondary pocket where specific substituents on the ligand can form favorable interactions. researchgate.net Similarly, docking studies of related flavonoids against lipoxygenase (LOX), another enzyme involved in inflammation, have elucidated the molecular interactions within its active site. psmjournals.orgpsmjournals.org In anticancer research, chromene derivatives have been docked into the binding sites of targets such as the estrogen receptor, tubulin, and tumor necrosis factor-alpha (TNF-α). globalresearchonline.net These studies reveal that the specific architecture and amino acid composition of the binding pocket determine the binding mode and affinity of the ligand.

The stability of a ligand-receptor complex is governed by a combination of intermolecular forces, including hydrogen bonds and hydrophobic interactions. For chromone derivatives, the carbonyl oxygen at the C-4 position is a primary hydrogen bond acceptor. In the active site of COX-2, this carbonyl group has been predicted to form a crucial hydrogen bond with the hydroxyl group of Ser530. researchgate.net

In silico docking has been used to predict the binding modes of various chromen-4-one derivatives with a range of pharmacological targets. These studies provide valuable information on binding affinity, often expressed as a docking score or estimated binding energy. Lower binding energies typically indicate more stable ligand-receptor complexes. The following table summarizes findings from docking studies on compounds structurally related to 7-Methoxy-2,3-diphenyl-4H-chromen-4-one against several key protein targets.

| Pharmacological Target | Ligand/Derivative Studied | Key Interacting Residues | Predicted Activity |

| Cyclooxygenase-2 (COX-2) | 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative | Arg513, Val523, Ser530, His90 | Anti-inflammatory |

| Lipoxygenase (LOX) | 3,7-Dihydroxy-2-phenyl-4H-chromen-4-one | Not specified | Anti-inflammatory |

| Estrogen Receptor (ER) | 4-Phenyl-4H-chromene analogues | Not specified | Anticancer |

| Tubulin | 4-Phenyl-4H-chromene analogues | Not specified | Anticancer |

| TNF-α Receptor | 4-Phenyl-4H-chromene analogues | Not specified | Anti-inflammatory |

| Bacterial Oxidoreductase | Piperazine-chromen-2-one derivative | Ile19, Ile112, Glu32, Ile9 | Antibacterial |

In Silico Mechanistic Predictions for Chemical Transformations

Computational chemistry can also predict the reactivity and potential chemical transformations of a molecule. By analyzing the electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most probable sites for nucleophilic and electrophilic attack. For this compound, the electron-rich aromatic rings and the oxygen atoms are potential sites for electrophilic reactions, while the carbonyl carbon is a likely site for nucleophilic addition.

One common transformation for flavonoids is reduction. For example, the related compound 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has been chemically reduced using LiAlH4 and AlCl3 to yield the corresponding chroman-4-one. nih.gov This suggests that the C2-C3 double bond and the C4-carbonyl group in this compound are susceptible to reduction under appropriate chemical conditions. In silico models can be used to calculate the reaction pathways and transition state energies for such transformations, providing a theoretical basis for understanding their mechanisms. These predictive studies are valuable for anticipating metabolic pathways, where enzymatic reactions often involve similar chemical principles.

In Vitro Biological Activity Research and Mechanistic Pathways

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No published studies were found that evaluated the inhibitory activity of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one against acetylcholinesterase or butyrylcholinesterase.

Tyrosinase Inhibition

There is no available research documenting the effect of this compound on tyrosinase activity.

β-Glucuronidase Inhibition

Scientific literature lacks data regarding the β-glucuronidase inhibitory potential of this compound.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

No specific data on the inhibition of COX-1, COX-2, or 5-LOX enzymes by this compound could be located in the reviewed literature. While studies exist for other derivatives of the 4H-chromen-4-one scaffold, this specific compound has not been evaluated.

Monoamine Oxidase B (MAO-B) Inhibition

Research on the MAO-B inhibitory activity of this compound is not present in the available scientific databases.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

There are no studies available that investigate the in vitro inhibitory effect of this compound on Cyclin-Dependent Kinase 4.

The biological activity of the specific compound this compound in the context of the requested enzyme inhibition pathways has not been reported in the accessible scientific literature. Therefore, data tables and detailed research findings for this compound cannot be provided.

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that contributes to oxidative stress and inflammatory processes. nih.govulb.ac.be Its inhibition is a therapeutic target for various inflammatory conditions. nih.govulb.ac.be Currently, specific studies detailing the in vitro myeloperoxidase inhibitory activity of this compound are not available in the existing scientific literature. Research in this area has focused on other classes of compounds, such as thioxanthine derivatives and peptides, as potential MPO inhibitors. ulb.ac.be

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. mdpi.comresearchgate.net This makes it a significant target in the research of treatments for type 2 diabetes. frontiersin.org While direct experimental data on the alpha-glucosidase inhibitory potential of this compound is not specified in the available research, the broader class of chromone (B188151) derivatives has demonstrated notable activity. For instance, various secondary metabolites containing the chromen-4-one core have shown potent, concentration-dependent inhibition of α-glucosidase in vitro. mdpi.com Studies on other related structures, such as 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone and various 7-fluoro-substituted 4-oxochromene‐based thiosemicarbazones, have identified them as effective α-glucosidase inhibitors, suggesting the potential of this chemical scaffold for such activity. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Modulation

The isoflavone (B191592) structure is associated with significant antioxidant properties, which are attributed to its ability to counteract oxidative stress. scienceopen.comresearchgate.net This activity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in numerous disease pathologies. scienceopen.com

Radical Scavenging Potency (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govmdpi.com While specific DPPH radical scavenging data for this compound is not available, research on structurally similar compounds provides insight into the potential activity of this class. A study on the related compound 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one demonstrated notable antioxidant effects. nih.gov This compound exhibited a 40% inhibition of the DPPH radical at a concentration of 100 μg/ml. nih.gov The general class of 2-phenyl-4H-chromen-4-one derivatives has also been noted for its ability to downregulate nitric oxide (NO), a key molecule in inflammatory processes. nih.govresearchgate.net

Table 1: DPPH Radical Scavenging Activity of a Related Chromen-4-one Derivative

| Compound | Concentration | % DPPH Inhibition |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 100 μg/ml | 40% |

Data sourced from a study on a structurally related methoxy-flavone, as direct data for this compound was not available. nih.gov

Exploration of Antioxidant Mechanisms

The antioxidant mechanisms of isoflavones are multifaceted. One primary mechanism is the direct scavenging of free radicals, such as peroxyl radicals, which interrupts the chain reactions of lipid peroxidation. nih.gov Isoflavones can also exert their effects indirectly by enhancing the body's endogenous antioxidant defense systems. scienceopen.commdpi.com This includes increasing the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. scienceopen.com Furthermore, some isoflavones have been shown to protect cells against DNA damage induced by oxidative agents like hydrogen peroxide. mdpi.com The antioxidant action is often linked to the arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton, which influences the stability of the resulting phenoxyl radical after donating a hydrogen atom to a free radical. nih.govmdpi.com

Anti-inflammatory Research

The chromen-4-one scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govresearchgate.net Derivatives of this structure have been shown to modulate various pathways involved in the inflammatory response. nih.govresearchgate.net

Modulation of Nuclear Factor-kappa B (NF-κB) Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. encyclopedia.pub Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. nih.gov Consequently, the inhibition of the NF-κB pathway is a key strategy in anti-inflammatory drug discovery. encyclopedia.pub

Research into a closely related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has provided evidence for the NF-κB inhibitory potential of this class of flavones. nih.gov In one study, this compound was found to inhibit NF-κB activity by 23.1% at a concentration of 100 μg/ml. nih.gov This inhibition was associated with a significant reduction in the production of the pro-inflammatory cytokine TNF-α, as well as the inhibition of key inflammatory enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Table 2: Anti-inflammatory Activity of a Related Chromen-4-one Derivative

| Biological Target | Concentration | % Inhibition |

| NF-κB Activity | 100 μg/ml | 23.1% |

| TNF-α Production | 100 μg/ml | >80% |

| Cyclooxygenase-2 (COX-2) | 100 μg/ml | >80% |

| 5-Lipoxygenase (5-LOX) | 100 μg/ml | >80% |

Data sourced from a study on 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one. nih.gov

Inhibition of Nitric Oxide (NO) Production

Research on other novel 2-phenyl-4H-chromen-4-one derivatives has shown that certain compounds can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net For instance, one study identified a specific 2-phenyl-4H-chromen-4-one derivative, referred to as compound 8, which demonstrated significant inhibitory activity against LPS-induced NO over-expression. nih.govresearchgate.netresearchgate.net This indicates that the chromen-4-one scaffold can serve as a template for developing anti-inflammatory agents that modulate NO pathways. However, no such data exists for this compound.

Investigation of Pro-Inflammatory Cytokine Pathways

Structurally related flavonoid derivatives have been investigated for their effects on pro-inflammatory cytokines. Studies on the aforementioned compound 8, a 2-phenyl-4H-chromen-4-one derivative, revealed it could suppress the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net The mechanism for this activity was linked to the inhibition of the TLR4/MAPK signaling pathways in RAW264.7 cells. nih.govresearchgate.net Another methoxy-flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, also demonstrated over 80% inhibition of TNF-α production at a concentration of 100 μg/ml. nih.govnih.gov These findings highlight a potential mechanism for anti-inflammatory action within the broader flavonoid class, although no equivalent investigations have been published for this compound.

Antimicrobial Activity Studies

While various chromen-4-one derivatives have been synthesized and tested for antimicrobial properties, no studies were found for this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the related 2-phenyl-chromen-4-one have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative human pathogenic bacteria. researchgate.net Similarly, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus was found to be highly potent against Gram-positive bacteria Bacillus subtilis and Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml against the former. nih.gov Other research has focused on different scaffolds, such as 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones, which also displayed activity against Gram-positive bacteria. nih.gov

Antifungal Potential Assessment

The antifungal potential of the chromen-4-one core has been explored through various derivatives. For example, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were assayed against fungal organisms including Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum, showing moderate to good activity. researchgate.net Other studies on 2-phenyl-chromen-4-one derivatives have also reported activity against various pathogenic fungi. researchgate.net

Anti-Mycobacterial Investigations

The chromen-4-one scaffold has been considered a template for developing agents against Mycobacterium. A study on 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues identified them as potent inhibitors of the ethidium (B1194527) bromide efflux pump in Mycobacterium smegmatis. nih.gov Additionally, a series of novel 4H-chromen-4-one derivatives were designed and synthesized as antituberculosis agents, with one compound showing activity against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov No anti-mycobacterial studies have been reported for this compound.

Anticancer Activity in Cell-Based Assays

The anticancer potential of the chromenone core is an active area of research, but specific data for this compound is absent. Research on related structures includes a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, which were screened for cytotoxicity against a panel of human cancer cell lines, including AGS (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.govnih.gov One of the most active compounds demonstrated an IC₅₀ value of 2.63 µM against AGS cells. nih.govnih.gov Another study on (E)-3-benzylidene-7-methoxychroman-4-one derivatives reported cytotoxic activity against MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma) cell lines. nih.gov A different 4H-chromen-4-one derivative from a marine source also showed cytotoxic effects against human colon carcinoma (EC₅₀: 9.68 μg/ml) and human prostate adenocarcinoma (EC₅₀: 9.93 μg/ml) cells. nih.gov

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and its structural analogs are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies on chromen-4-one derivatives have demonstrated their capacity to trigger this process in various cancer cell lines. For instance, research on structurally similar compounds has shown that they can initiate apoptosis through both intrinsic and extrinsic pathways. While direct evidence for this compound is still emerging, the broader class of flavones is known to modulate the expression of key apoptotic proteins.

One study on a related compound, 4',7-dimethoxyflavanone, revealed its ability to induce apoptosis in human breast cancer MCF-7 cells. nih.gov This suggests that the methoxy and phenyl substitutions on the chromen-4-one backbone, as seen in this compound, may play a significant role in its pro-apoptotic activity. The induction of apoptosis is a hallmark of many effective chemotherapeutic agents, making this a crucial area of investigation for this compound.

Cell Cycle Arrest:

In addition to inducing apoptosis, this compound and its analogs can exert their cytotoxic effects by halting the cell cycle, thereby preventing cancer cell proliferation. The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell growth.

Investigations into similar chromen-4-one derivatives have shown that they can cause cell cycle arrest at various phases. For example, the compound (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one was found to induce cell cycle arrest at the G2/M phase in Huh7 human hepatoma cells, which subsequently led to apoptosis. nih.gov Another related compound, 4',7-dimethoxyflavanone, also demonstrated the ability to arrest MCF-7 cells in the G2/M phase. nih.gov These findings suggest that this compound may also interfere with the cell cycle machinery, a key mechanism for its potential anticancer effects.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | Apoptosis Induction, G2/M Phase Cell Cycle Arrest | nih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one | Huh7 (Hepatoma) | G2/M Phase Cell Cycle Arrest, Apoptosis Induction | nih.gov |

Inhibition of Specific Cancer-Related Protein Targets

The anticancer activity of this compound is also being explored through its potential to inhibit specific proteins that are vital for the growth and survival of cancer cells.

Research into the broader class of chromen-4-one derivatives has identified several potential protein targets. One significant area of interest is the inhibition of telomerase, an enzyme that is overactive in the majority of cancer cells and contributes to their immortality. A study on new trimethoxyphenyl-4H-chromen derivatives found that they could act as telomerase inhibitors. nih.gov This raises the possibility that this compound could also exert its anticancer effects through this mechanism.

Furthermore, other potential targets for chromen-4-one derivatives include protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. While specific protein kinase inhibition by this compound has not been extensively detailed, the general ability of flavonoids to interact with these enzymes is well-documented.

| Compound Class | Potential Protein Target | Mechanism of Action | Reference |

|---|---|---|---|

| Trimethoxyphenyl-4H-chromen derivatives | Telomerase | Inhibition of enzyme activity, leading to reduced cancer cell immortality. | nih.gov |

Structure Activity Relationship Sar Analysis of 7 Methoxy 2,3 Diphenyl 4h Chromen 4 One and Analogous Structures

Impact of Phenyl Substitutions on Biological Efficacy and Selectivity

The presence and substitution patterns of the phenyl rings at the C-2 and C-3 positions are critical determinants of the biological efficacy and selectivity of chromen-4-one derivatives. Research on analogous structures, particularly 2-phenyl-4H-chromen-4-ones with various substituents at the C-3 position, provides significant insights into these relationships, especially in the context of enzyme inhibition.

One of the most well-documented activities of this class of compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. SAR studies on a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives have demonstrated that the C-2 phenyl ring is crucial for locking into the active site of the COX-2 enzyme. Specifically, a methylsulfonyl (p-MeSO2) pharmacophore at the para-position of the C-2 phenyl ring is shown to orient itself within a secondary pocket of the COX-2 active site, which is a key factor for high potency and selectivity. nih.govmdpi.com

The substituent at the C-3 position also plays a pivotal role in modulating COX-2 inhibitory activity. The size, nature, and lipophilicity of the group at this position can significantly affect both potency and selectivity. nih.govresearchgate.net An analysis of various C-3 substituents revealed a clear trend in COX-2 potency. The introduction of larger, more lipophilic groups tends to increase the inhibitory activity. nih.gov For instance, a benzyl (B1604629) group at the C-3 position was found to confer the highest potency and selectivity for COX-2 among the tested analogs. nih.govresearchgate.net

The following table summarizes the in vitro COX-1/COX-2 inhibition data for a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one analogs with different substituents at the C-3 position, illustrating the impact of this position on activity and selectivity. nih.govresearchgate.net

| Compound | Substituent at C-3 (R) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|---|

| 4 | -OH | >100 | 0.13 | >769 |

| 3 | -H | 18.5 | 0.12 | 154.1 |

| 5a | -OCH₃ | 19.7 | 0.11 | 179.0 |

| 5b | -OCH₂CH₃ | 21.3 | 0.10 | 213.0 |

| 5c | -OCH₂CH=CH₂ | 22.5 | 0.09 | 250.0 |

| 6 | -OCOCH₃ | 23.1 | 0.08 | 288.7 |

| 5d | -OCH₂Ph | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | N/A | 24.3 | 0.06 | 405.0 |

The data clearly indicates that increasing the size and lipophilicity of the C-3 substituent (from -H to -benzyl) generally enhances COX-2 inhibition and selectivity. nih.gov

Role of Methoxy (B1213986) Group at C-7 in Modulating Bioactivity

The methoxy group at the C-7 position of the chromen-4-one core is a common feature in many biologically active flavonoids and isoflavones. Its presence significantly influences the molecule's physicochemical properties, which in turn modulates its bioactivity. The C-7 methoxy group can affect metabolic stability, lipophilicity, and the ability of the molecule to form hydrogen bonds.

In many natural chromones, a hydroxyl group is present at the C-7 position. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov The methylation of this group to form a 7-methoxy derivative blocks this hydrogen-bonding capability, which can alter the binding affinity and selectivity for specific enzymes or receptors. nih.gov However, this modification also increases the compound's lipophilicity and can protect it from rapid phase II metabolism (glucuronidation or sulfation) at that position, potentially leading to improved bioavailability and a longer duration of action.

Studies on related 2-phenoxychromones have highlighted the importance of the substitution pattern on the chromone (B188151) ring for specific activities, such as regulating lipid accumulation in liver cells. In one study, compounds with a 5,7-dimethoxy substitution pattern were found to be active, while the presence of a hydroxyl group at the C-5 position led to significant cytotoxicity. mdpi.com This suggests that methoxylation at positions C-5 and C-7 can be a key strategy to fine-tune the therapeutic window of these compounds, balancing efficacy with safety. mdpi.com Furthermore, series of 7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and evaluated for their antimicrobial properties, indicating the C-7 methoxy group is a compatible feature for developing compounds with various biological activities. researchgate.net

Rational Design Principles for Enhanced Biological Profiles Based on SAR

Based on the structure-activity relationship data from analogous structures, several rational design principles can be formulated to create novel 7-Methoxy-2,3-diphenyl-4H-chromen-4-one derivatives with enhanced and potentially novel biological profiles.

Optimization of Phenyl Ring Substituents for Target Specificity : For selective COX-2 inhibition, a key design principle is the incorporation of a methylsulfonyl (SO₂Me) group at the para-position of the C-2 phenyl ring. nih.govmdpi.com To further enhance potency, the C-3 phenyl ring could be substituted with various groups to modulate its electronic and steric properties. Based on existing data, introducing large, lipophilic substituents at the C-3 position, such as a benzyl group, is a promising strategy to increase inhibitory potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement : While the 2,3-diphenyl-4H-chromen-4-one core provides a rigid scaffold, rational design can involve replacing one of the phenyl rings with other aromatic or heteroaromatic systems to explore new binding interactions and improve properties. This "scaffold hopping" approach has been used successfully in the design of other chromene-based inhibitors. nih.gov

Modulation of Physicochemical Properties via the C-7 Substituent : The C-7 methoxy group is vital for metabolic stability and lipophilicity. A key design principle is to retain this group to ensure favorable pharmacokinetic properties. However, replacing the methyl group with slightly larger alkyl chains (e.g., ethoxy, propoxy) could be explored to fine-tune lipophilicity and cell permeability without introducing a metabolically labile hydroxyl group.

Exploiting Electrostatic Complementarity : The design of new analogs should consider the electrostatic environment of the target's active site. Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can be used to create favorable electrostatic interactions with amino acid residues in the binding pocket, thereby enhancing affinity and potency. nih.gov For instance, fluorinated analogs of 2-arylchromen-4-ones have shown enhanced activity as antitumor and anti-Alzheimer's agents. researchgate.net

By systematically applying these principles, medicinal chemists can guide the synthesis of new derivatives of this compound with improved potency, selectivity, and drug-like properties for a range of therapeutic targets.

Future Research Trajectories and Emerging Academic Applications

Exploration of Novel Synthetic Methodologies for Complex Analogs

The synthesis of the 2-phenyl-4H-chromen-4-one core is well-documented, often involving the cyclization of chalcones or other precursors. manipal.edu Future research will likely focus on developing more efficient and versatile synthetic routes to create complex analogs of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one. One promising direction is the use of one-pot, multi-component reactions, which offer high atom economy and synthetic efficiency for generating molecular diversity. mdpi.com Such approaches could be employed to introduce a wide range of substituents on the phenyl rings at the 2 and 3 positions, as well as on the chromone (B188151) core itself.

Another area of exploration is the use of novel catalytic systems to facilitate the synthesis of these complex analogs. For instance, the use of metal-organic frameworks (MOFs) or baker's yeast as catalysts has shown promise in the synthesis of other chromene derivatives, offering environmentally friendly and efficient alternatives to traditional methods. frontiersin.org Furthermore, the development of stereoselective synthesis methods could lead to the creation of chiral analogs of this compound, which may exhibit unique biological activities.

The functionalization of the chromone scaffold at various positions is another key area for future synthetic exploration. For example, the introduction of different alkoxy groups at the 7-position or the incorporation of heterocyclic moieties could significantly modulate the compound's physicochemical properties and biological activity. rsc.org

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

In silico methods are becoming increasingly indispensable in drug discovery and development. For this compound, advanced computational techniques can provide profound insights into its mechanism of action and guide the design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding interactions of this compound and its derivatives with various biological targets. nih.gov By understanding these interactions, researchers can rationally design modifications to the molecule to enhance its binding affinity and selectivity. For instance, docking studies on related 2-phenyl-4H-chromen-4-one derivatives have been used to identify key interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2), providing a basis for designing selective inhibitors. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties and reactivity of the molecule. This information is crucial for understanding its chemical behavior and for predicting its metabolic fate. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein interactions, offering a more realistic representation of the biological system compared to static docking models.

The integration of these computational approaches can create a powerful workflow for the virtual screening of large libraries of this compound analogs, accelerating the identification of promising lead compounds for further experimental validation.

Identification of Unexplored Biological Targets and Pathways for Chromone Scaffolds

The chromone scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. biointerfaceresearch.com While some targets for chromone derivatives are well-established, such as kinases and cyclooxygenases, there is a vast potential for identifying novel biological targets for this compound and its analogs.

One approach to target identification is through high-throughput screening of the compound against a panel of diverse biological targets. This can be complemented by chemoproteomics approaches, which aim to identify the protein targets of a small molecule in a complex biological sample.

Given the structural similarity of this compound to other flavonoids, it is plausible that it may interact with targets involved in pathways related to inflammation, cancer, and neurodegenerative diseases. For example, some 2-phenyl-4H-chromen-4-one derivatives have shown potential as polyfunctional compounds against Alzheimer's disease by targeting acetylcholinesterase and inhibiting the formation of advanced glycation end products (AGEs). researchgate.net

Furthermore, exploring the effects of this compound on signaling pathways that are less commonly associated with chromones could lead to the discovery of novel therapeutic applications. The anti-inflammatory properties of some 2-phenyl-4H-chromen-4-one derivatives have been linked to the inhibition of the TLR4/MAPK signaling pathway, suggesting a potential avenue for investigation for this compound. nih.gov

Future research in this area will likely involve a combination of experimental and computational approaches to identify and validate novel biological targets and to elucidate the underlying molecular mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Claisen-Schmidt condensation followed by cyclization. For example, similar chromenone derivatives are synthesized using propargyl bromide and NaOH in ethanol under reflux, achieving yields up to 95% . Optimizing stoichiometry, solvent choice (e.g., DMF or ethanol), and catalytic systems (e.g., K₂CO₃) can enhance yields. Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for purification .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.3–8.2 ppm, with methoxy groups at δ ~3.8 ppm. Carbonyl signals (C=O) are observed at δ ~177 ppm in ¹³C NMR .

- FTIR : Peaks at 1647 cm⁻¹ (C=O stretch) and 1246 cm⁻¹ (C-O-C ether stretch) confirm the chromenone core .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 312.32 for analogs) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Chromenones are typically sparingly soluble in water but dissolve in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (CH₂Cl₂). Solubility can be enhanced via derivatization (e.g., hydroxyl or ethoxy groups) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact the biological activity of chromenone derivatives?

- Methodological Answer : Substituents influence bioactivity by modulating electronic and steric properties. For example:

- Antioxidant Activity : Methoxy groups at C7 enhance radical scavenging, while ethoxy substitutions reduce potency due to increased hydrophobicity .

- Anticancer Activity : 3-Hydroxy-7-methoxy analogs show higher cytotoxicity (IC₅₀ < 10 µM) compared to non-hydroxylated derivatives .

- Structural Comparison : A table of substituent effects is provided below:

| Compound | Substituents | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 7-Methoxy-3-phenyl | Methoxy (C7), Phenyl | 12.5 µM (Cancer) | |

| 7-Ethoxy-3-(4-methoxyphenyl) | Ethoxy (C7), Methoxy | 28.7 µM (Cancer) |

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds.

- Purity Verification : Employ HPLC (>95% purity) and NMR to exclude structural analogs .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, ChEMBL) to identify trends .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with targets like EGFR or COX-2. For example:

- Docking Studies : Chromenones with methoxy groups show strong hydrogen bonding with Ser530 in COX-2 .

- QSAR Models : Use descriptors like logP and polar surface area (TPSA) to correlate structure with activity .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Methodological Answer : LC-MS/MS or GC-MS coupled with isotopic labeling tracks degradation pathways. For instance, oxidation of the chromenone core produces quinone derivatives, detectable via m/z shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.